molecular formula C4H2N6O4 B4327151 2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate

2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate

Cat. No.: B4327151
M. Wt: 198.10 g/mol
InChI Key: UNNMOYCYFRTTKX-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate is a complex organic compound that features a unique combination of pyrazole and oxatriazole moieties

Preparation Methods

The synthesis of 2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrazole derivative followed by the formation of the oxatriazole ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate involves its interaction with molecular targets through its nitro and oxatriazole groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate can be compared with similar compounds such as:

Properties

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)oxatriazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N6O4/c11-4-7-8-9(14-4)3-2(10(12)13)1-5-6-3/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNMOYCYFRTTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])N2N=NC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Reactant of Route 2
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Reactant of Route 3
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Reactant of Route 4
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Reactant of Route 5
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate
Reactant of Route 6
2-(4-nitro-1H-pyrazol-3-yl)-1,2,3,4-oxatriazol-2-ium-5-olate

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